1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Overview
Description
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is a useful research compound. Its molecular formula is C16H32Br2N4 and its molecular weight is 440.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation and Conversion Applications
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide has been used in various oxidation processes. For instance, it can facilitate the conversion of hydrazones, semicarbazones, oximes, and alcohols to carbonyl compounds with high efficiency. This reagent has shown to be effective in yielding excellent results under anhydrous conditions, particularly in converting nitrogen double bonds and oxidizing alcohols (Hajipour, Baltork, & Kianfar, 1998).
Photoluminescence and Thermochromism
The compound has found applications in the field of photoluminescence. Specifically, it has been used in the synthesis of copper(I) halide cluster coordination polymers, which exhibit strong photoluminescence in solid state at room temperature. These compounds also display thermochromic luminescence, making them valuable in the study of temperature-dependent photophysical properties (Zeng et al., 2015).
Catalysis in Organic Synthesis
This chemical has been instrumental in organic synthesis, particularly in promoting the synthesis of spiro-4H-pyrans and other complex organic compounds. It serves as an effective catalyst in various condensation reactions, demonstrating benefits like short reaction times, high yields, and recyclability (Goli-Jolodar, Shirini, & Seddighi, 2016).
Bromination of Phenolic Compounds
It has been used for the bromination of phenolic compounds under mild conditions. This application is significant in the field of organic chemistry for the synthesis and modification of various organic compounds (Hajipour, Pourmousavi, & Ruoho, 2006).
Selective Oxidation and Deprotection
The compound has shown efficacy in the selective oxidation of alcohols and the deprotection of trimethylsilyl and tetrahydropyranyl ethers. These processes are crucial in the preparation and purification of various chemical substances (Hajipour, Bagheri, & Ruoho, 2006).
Properties
IUPAC Name |
1-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4.2BrH/c1(9-19-11-3-17(4-12-19)5-13-19)2-10-20-14-6-18(7-15-20)8-16-20;;/h1-16H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFFXZLULREGEA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561843 | |
Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-50-9 | |
Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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